2-(N-(p-tolyl)sulfamoyl)acetic acid
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Overview
Description
2-(N-(p-tolyl)sulfamoyl)acetic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a sulfamoyl group attached to a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(p-tolyl)sulfamoyl)acetic acid typically involves the reaction of p-toluidine with chlorosulfonic acid to form p-tolylsulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(N-(p-tolyl)sulfamoyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(N-(p-tolyl)sulfamoyl)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-(p-tolyl)sulfamoyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
p-Tolylacetic acid: A similar compound with a carboxyl group instead of a sulfamoyl group.
p-Toluenesulfonamide: Contains a sulfonamide group attached to a p-tolyl group.
p-Tolylsulfonic acid: An oxidized form with a sulfonic acid group.
Uniqueness
2-(N-(p-tolyl)sulfamoyl)acetic acid is unique due to the presence of both a sulfamoyl group and a carboxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfamoyl]acetic acid |
InChI |
InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
InChI Key |
NVCRMLAXTWDARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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